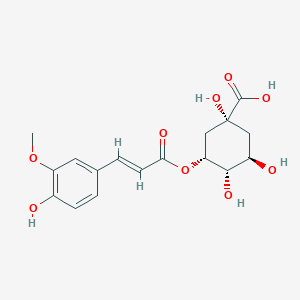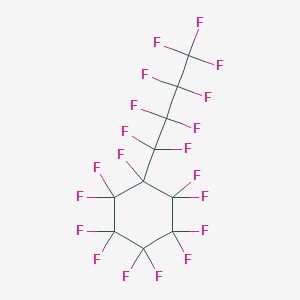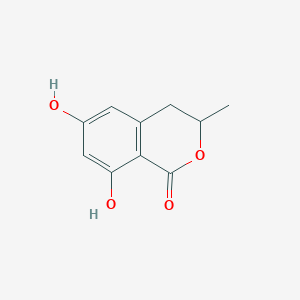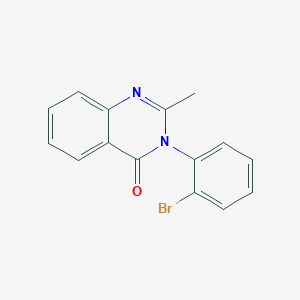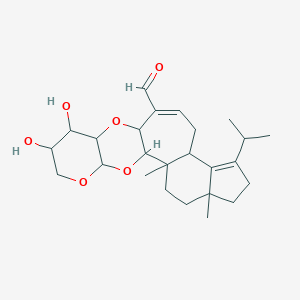
Erinacina B
Descripción general
Descripción
Erinacine A is a bioactive compound isolated from the mycelia of the fungus Hericium erinaceus, commonly known as Lion’s Mane mushroom. This compound belongs to the group of cyathin diterpenoids and has garnered significant attention due to its neuroprotective properties. Erinacine A is known for its ability to stimulate the synthesis of nerve growth factor, making it a promising candidate for the treatment of neurodegenerative diseases .
Aplicaciones Científicas De Investigación
Erinacine A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, erinacine A is studied for its unique cyathane skeleton and its potential as a lead compound for the synthesis of new bioactive molecules.
Biology: In biological research, erinacine A is investigated for its ability to stimulate nerve growth factor synthesis and promote neurogenesis. It has shown potential in reducing amyloid-beta deposition and promoting neuronal survival, making it a candidate for the treatment of Alzheimer’s disease and other neurodegenerative conditions .
Medicine: In medicine, erinacine A is explored for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Clinical trials have demonstrated its efficacy in improving cognitive function and reducing neuroinflammation .
Industry: In the industry, erinacine A is used in the development of functional foods and nutraceuticals. Its neuroprotective properties make it a valuable ingredient in products aimed at enhancing cognitive health .
Mecanismo De Acción
Erinacine A exerts its effects primarily by stimulating the synthesis of nerve growth factor. This compound activates several signaling pathways, including the phosphorylation of protein kinase B (AKT), extracellular signal-regulated kinases (ERK), and LIM domain kinase 2 (LIMK2). These pathways are involved in promoting neuronal survival, reducing neuroinflammation, and enhancing neurogenesis . Additionally, erinacine A has been shown to increase catecholamine levels in the central nervous system, further contributing to its neuroprotective effects .
Safety and Hazards
Erinacine A-enriched Hericium erinaceus mycelia have demonstrated therapeutic efficacy in animal models of neurodegenerative disease . Despite promising results from animal models, there have been no reports on its toxicity after long-term consumption . Therefore, it is considered relatively safe for long-term use .
Análisis Bioquímico
Biochemical Properties
Erinacine A plays a significant role in biochemical reactions. It has been found to enhance nerve growth factor synthesis in vitro . It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities .
Cellular Effects
Erinacine A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote neurogenesis and attenuate cerebral Aβ plaque burden in Alzheimer’s disease models .
Molecular Mechanism
Erinacine A exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been found to increase the level of insulin-degrading enzyme in the cerebral cortex .
Temporal Effects in Laboratory Settings
The effects of Erinacine A change over time in laboratory settings. It has been observed that Erinacine A remains stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Erinacine A vary with different dosages in animal models. Studies have shown that Erinacine A can extend the lifespan in both Drosophila melanogaster and senescence-accelerated P8 (SAMP8) mice by a maximum of 32% and 23%, respectively .
Metabolic Pathways
Erinacine A is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
Erinacine A is transported and distributed within cells and tissues. It can penetrate the blood-brain barrier of rats by means of passive diffusion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erinacine A can be synthesized through a series of chemical reactions involving the cyclization of specific diterpenoid precursors.
Industrial Production Methods: Industrial production of erinacine A primarily relies on the cultivation of Hericium erinaceus mycelia. Solid-state cultivation and submerged fermentation are common methods used to produce erinacine A. In solid-state cultivation, substrates such as corn kernels are used, and optimal conditions, including temperature and nutrient supplementation, are maintained to maximize yield . The compound is then purified using techniques such as high-speed countercurrent chromatography and liquid chromatography-tandem mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Erinacine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize erinacine A, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of erinacine A. These derivatives are often studied for their enhanced or altered biological activities .
Comparación Con Compuestos Similares
Erinacine A is part of a group of cyathin diterpenoids, which includes compounds such as erinacines B, C, E, K, P, and Q. These compounds share a similar cyathane skeleton but differ in their functional groups and biological activities .
Comparison with Other Erinacines:
Erinacine B: Similar to erinacine A, erinacine B also stimulates nerve growth factor synthesis but has a different set of functional groups that may affect its potency and specificity.
Erinacine C: Known for its anti-inflammatory properties, erinacine C has been studied for its potential to reduce neuroinflammation.
Erinacine E: Acts as a kappa opioid receptor agonist and has been investigated for its analgesic properties.
Uniqueness of Erinacine A: Erinacine A stands out due to its potent neuroprotective effects and its ability to stimulate nerve growth factor synthesis more effectively than other erinacines. Its unique combination of functional groups and its specific mechanism of action make it a valuable compound for research and therapeutic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Erinacine B involves the condensation of two key intermediates, 2,6-dimethoxyphenol and 3-methyl-4-hydroxy-5-formylpyrazole, followed by a series of oxidation and reduction reactions.", "Starting Materials": [ "2,6-dimethoxyphenol", "3-methyl-4-hydroxy-5-formylpyrazole", "Acetic anhydride", "Sodium hydroxide", "Sodium chloride", "Hydrochloric acid", "Sodium borohydride", "Sodium periodate", "Sodium metabisulfite" ], "Reactions": [ "2,6-dimethoxyphenol is reacted with acetic anhydride and sodium acetate to form 2,6-dimethoxyacetophenone.", "3-methyl-4-hydroxy-5-formylpyrazole is reacted with sodium hydroxide to form 3-methyl-4-hydroxy-5-pyrazolone.", "2,6-dimethoxyacetophenone and 3-methyl-4-hydroxy-5-pyrazolone are condensed in the presence of sodium hydroxide to form 3-(2,6-dimethoxyphenyl)-5-methyl-4-oxo-2-pyrrolidinecarboxaldehyde.", "The aldehyde group of 3-(2,6-dimethoxyphenyl)-5-methyl-4-oxo-2-pyrrolidinecarboxaldehyde is reduced to a hydroxyl group using sodium borohydride.", "The resulting alcohol is oxidized using sodium periodate to form the corresponding aldehyde.", "The aldehyde is then reduced again using sodium borohydride to form Erinacine B.", "The final product is purified using sodium chloride and hydrochloric acid, followed by sodium metabisulfite." ] } | |
Fórmula molecular |
C25H36O6 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |
Clave InChI |
LPPCHLAEVDUIIW-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |
SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
SMILES canónico |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
melting_point |
74 - 76 °C |
Descripción física |
Solid |
Sinónimos |
(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of Erinacine B challenging, and how have researchers addressed this?
A: Erinacine B, like other cyathane diterpenoids, possesses a complex [5-6-7] tricyclic carbon skeleton, making its synthesis challenging. Researchers have developed a convergent approach utilizing catalytic asymmetric intramolecular cyclopropanation (CAIMCP) and baker's yeast reduction to construct this scaffold. [] This strategy allows for the enantioselective synthesis of Erinacine B and other related compounds. [, ]
Q2: Can you elaborate on the specific strategies used in the enantioselective synthesis of Erinacine B?
A2: Researchers have successfully employed several key strategies:
- Asymmetric organocatalysis: An organocatalyzed asymmetric intramolecular vinylogous aldol reaction enabled the construction of the 5-6-6 tricyclic ring system. Additionally, a hydroxyl-directed cyclopropanation/ring opening sequence enabled the stereoselective formation of 1,4-anti and -cis angular-methyl quaternary carbon centers. []
- Chiral building blocks: The synthesis also leverages chiral building blocks prepared using asymmetric catalysis, contributing to the overall enantioselectivity of the process. [, ]
- Convergent approach: The use of a convergent strategy, assembling the molecule from synthesized fragments, enables a more efficient and flexible synthesis compared to linear approaches. []
Q3: Has the total synthesis of any other cyathane diterpenoids been achieved using similar methodologies?
A: Yes, in addition to (-)-erinacine B, the enantioselective total synthesis of (+)-allocyathin B2 and (-)-erinacine E has been achieved using similar convergent approaches and asymmetric catalysis. [] This highlights the versatility and potential of these methods for synthesizing various cyathane diterpenoids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




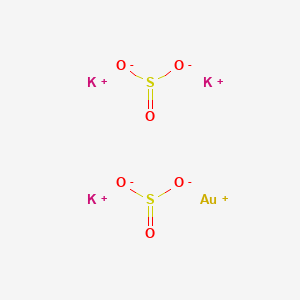


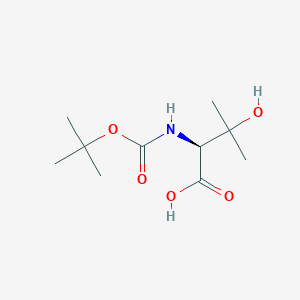
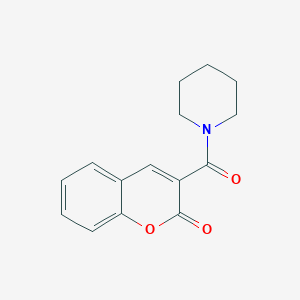
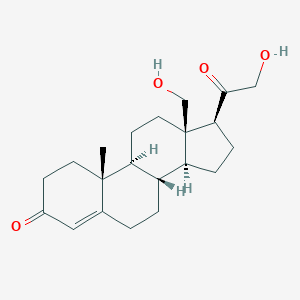

![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)
